molecular formula C11H16N2O2 B8780033 N-(3-methylbutyl)-2-nitroaniline

N-(3-methylbutyl)-2-nitroaniline

Cat. No.: B8780033
M. Wt: 208.26 g/mol
InChI Key: GGNSUYDFIMBOED-UHFFFAOYSA-N
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Description

N-(3-Methylbutyl)-2-nitroaniline is a nitroaniline derivative characterized by a 2-nitroaniline core substituted with a 3-methylbutyl group at the amine nitrogen. The compound’s structure combines aromatic nitro functionality with a branched alkyl chain, which may influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(3-methylbutyl)-2-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-9(2)7-8-12-10-5-3-4-6-11(10)13(14)15/h3-6,9,12H,7-8H2,1-2H3

InChI Key

GGNSUYDFIMBOED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Benzyl-3-Nitroaniline

  • Structure : Features a benzyl group instead of a 3-methylbutyl chain attached to the nitroaniline core .
  • Molecular Formula : C₁₃H₁₂N₂O₂ (vs. C₁₁H₁₆N₂O₂ for N-(3-methylbutyl)-2-nitroaniline).
  • Applications: N-Benzyl-3-nitroaniline is used in synthetic chemistry for derivatization and intermediate synthesis .

2-(2-Nitroanilino)ethanol

  • Structure : Substituted with a hydroxyethyl group at the amine nitrogen .
  • Molecular Formula : C₈H₁₀N₂O₃.
  • Key Differences: The hydroxyl group in 2-(2-nitroanilino)ethanol enhances polarity and hydrogen-bonding capacity compared to the hydrophobic 3-methylbutyl chain. Toxicity: Safety data sheets highlight risks associated with nitroaniline derivatives, though specific hazards for this compound remain unstudied .

3-Fluoro-N-(4-Methoxybenzyl)-N-Methyl-2-Nitroaniline

  • Structure : Contains a fluorinated nitroaniline core with a methoxybenzyl and methyl group .
  • Molecular Formula : C₁₅H₁₃FN₂O₃.
  • Key Differences :
    • Fluorination and methoxy groups alter electronic properties (e.g., electron-withdrawing effects) and bioavailability.
    • Applications: Used in pharmaceutical research due to its modified reactivity profile .

Aliphatic Amides with 3-Methylbutyl Groups

  • Examples : N-(3-Methylbutyl)propanamide (C₄), N-(3-Methylbutyl)acetamide (C₂) .
  • Key Differences: These compounds lack the aromatic nitro group but share the 3-methylbutyl chain.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituent Key Properties/Applications Reference
This compound C₁₁H₁₆N₂O₂ 3-Methylbutyl Hypothesized hydrophobicity Inferred
N-Benzyl-3-nitroaniline C₁₃H₁₂N₂O₂ Benzyl Synthetic intermediate
2-(2-Nitroanilino)ethanol C₈H₁₀N₂O₃ Hydroxyethyl Polar, hydrogen-bonding
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline C₁₅H₁₃FN₂O₃ Fluorine, methoxybenzyl Pharmaceutical research
N-(3-Methylbutyl)propanamide C₈H₁₇NO Aliphatic amide Insect pheromone component

Research Findings and Gaps

  • Synthetic Routes : While nitroaniline derivatives are commonly synthesized via nucleophilic substitution or acylation (e.g., 4-nitrobenzamide derivatives ), specific methods for this compound require further exploration.
  • Safety Data : Hazards for similar nitroanilines (e.g., irritancy, toxicity) are documented , but specific studies on this compound are absent.

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